Cas no 26690-84-6 (1,2-Palmitin-3-Butyrin)
1,2-Palmitin-3-Butyrin is a structured triglyceride composed of palmitic acid esterified at the sn-1 and sn-2 positions and butyric acid at the sn-3 position. This unique molecular configuration offers distinct metabolic advantages, as the positioning of palmitic acid enhances absorption efficiency while butyric acid provides rapid energy release due to its short-chain nature. The compound is particularly valuable in nutritional and pharmaceutical applications, where controlled lipid metabolism is critical. Its structured design also supports improved digestibility and bioavailability compared to conventional triglycerides. Additionally, 1,2-Palmitin-3-Butyrin exhibits stability under processing conditions, making it suitable for functional food formulations and specialized dietary products.
1,2-Palmitin-3-Butyrin structure
Product Name:1,2-Palmitin-3-Butyrin
CAS No:26690-84-6
MF:C39H74O6
MW:639.00127363205
CID:5092209
PubChem ID:14577218
Update Time:2025-05-27
1,2-Palmitin-3-Butyrin Chemical and Physical Properties
Names and Identifiers
-
- PPBU STANDARD
- 1,2-Palmitin-3-Butyrin
- 3-(Butyryloxy)propane-1,2-diyl dipalmitate
- 1,2-dipalmitoyl-3-butyroyl-rac-glycerol
- Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester
- DL-Glyceryl-1-butyrate-2,3-dipalmitate
- 26690-84-6
- (3-butanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
- DTXSID201283734
-
- Inchi: 1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-38(41)44-35-36(34-43-37(40)31-6-3)45-39(42)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3
- InChI Key: SPNPZKFZBBJGJK-UHFFFAOYSA-N
- SMILES: C(OC(=O)CCCCCCCCCCCCCCC)(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 638.54854008g/mol
- Monoisotopic Mass: 638.54854008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 45
- Rotatable Bond Count: 38
- Complexity: 664
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 15.4
- Topological Polar Surface Area: 78.9Ų
1,2-Palmitin-3-Butyrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 34-1609-7-25mg |
1,2-Palmitin-3-Butyrin |
26690-84-6 | >98% | 25mg |
€173.00 | 2025-03-07 |
1,2-Palmitin-3-Butyrin Related Literature
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
26690-84-6 (1,2-Palmitin-3-Butyrin) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent